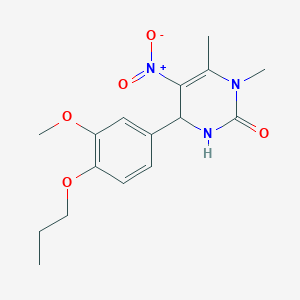
4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
Research into the chemical reactivity of dihydropyrimidine derivatives, similar to 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one, has led to the synthesis of new compounds. For instance, Namazi, Mirzaei, and Azamat (2001) explored the Biginelli condensation method for creating various dihydropyrimidines, revealing the versatility of these compounds in synthetic chemistry (Namazi, Mirzaei, & Azamat, 2001).
Pharmacological Activity
Investigations into related dihydropyrimidine derivatives have shown a range of pharmacological activities. For example, Fossheim et al. (1982) and Triggle et al. (1980) studied the molecular structures of calcium channel antagonists, including dihydropyrimidine derivatives, which are crucial in developing treatments for various cardiovascular diseases (Fossheim et al., 1982); (Triggle et al., 1980).
Synthesis of Novel Derivatives
The synthesis of novel derivatives from dihydropyrimidin-2(1H)-one compounds opens avenues for creating new pharmacologically active agents. Novakov et al. (2013) synthesized new derivatives that could serve as precursors for HIV-1 replication inhibitors, illustrating the potential of these compounds in antiviral drug development (Novakov et al., 2013).
Anti-Inflammatory and Analgesic Properties
Some derivatives of dihydropyrimidine have been explored for their anti-inflammatory and analgesic activities. Antre et al. (2011) synthesized compounds containing pyrazolone and amino pyrimidine, demonstrating similar activities to standard drugs in pharmacological studies (Antre et al., 2011).
Antifungal Effect
Research by Jafar et al. (2017) on derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine, which are structurally related to dihydropyrimidine compounds, demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Eigenschaften
IUPAC Name |
6-(3-methoxy-4-propoxyphenyl)-3,4-dimethyl-5-nitro-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-5-8-24-12-7-6-11(9-13(12)23-4)14-15(19(21)22)10(2)18(3)16(20)17-14/h6-7,9,14H,5,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNZZYQPKOYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2)C)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2964260.png)
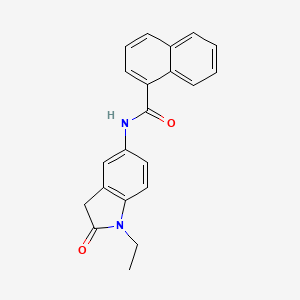
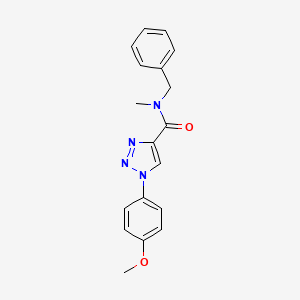
![4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2964264.png)
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2964265.png)

![2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2964268.png)
![1-[4-(4-Hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2964269.png)
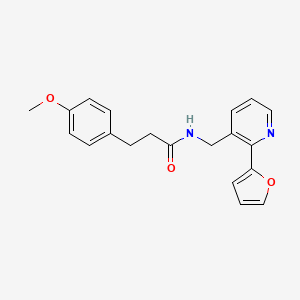
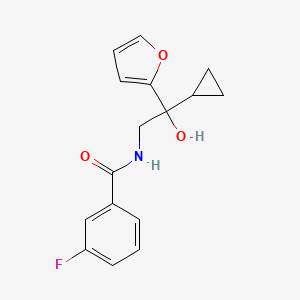
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2964276.png)
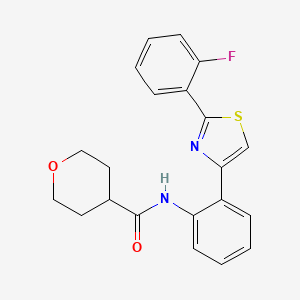
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)